![molecular formula C17H16Cl2F3NO B1385218 N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline CAS No. 1040684-95-4](/img/structure/B1385218.png)

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

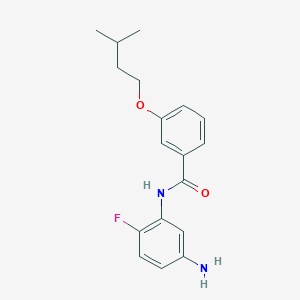

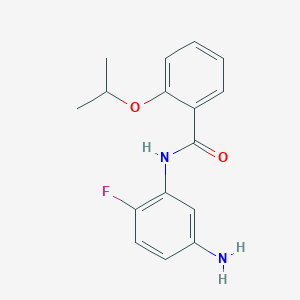

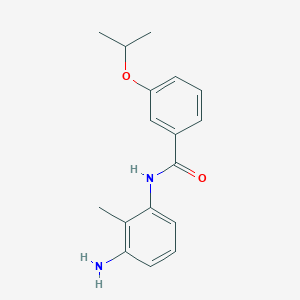

“N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C17H16Cl2F3NO and a molecular weight of 378.22 . It is offered by various suppliers for research purposes .

Molecular Structure Analysis

The molecular structure of “N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline” is characterized by a dichlorophenoxy group and a trifluoromethyl group attached to an aniline derivative . The exact 3D structure would require more detailed analysis, such as X-ray crystallography or computational modeling.Applications De Recherche Scientifique

Nonlinear Optical Materials

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline and its derivatives show potential in nonlinear optical (NLO) materials. Vibrational analysis of related compounds like 4-chloro-3-(trifluoromethyl)aniline, conducted through experimental techniques such as Fourier Transform-Infrared and Fourier Transform-Raman, along with theoretical density functional theory computations, highlight their usefulness in NLO applications. The effects of substituents on vibrational spectra and properties like hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential surface analysis have been studied (Revathi et al., 2017).

Pesticide and Herbicide Intermediates

The compound is also noted as an intermediate in the production of high-efficiency, low-toxicity pesticides and new herbicides. Reviews of the main preparing methods for this intermediate and the characteristics and applications of derived pesticides and herbicides have been summarized (Zhou Li-shan, 2002).

Spectroscopic Analysis and Electronic Properties

Spectroscopic investigation of related anilines like 4-nitro-3-(trifluoromethyl)aniline provides insights into the electronic properties and stability of such compounds. Studies include Fourier transform infrared and Raman spectra analysis, extensive vibrational and structural investigations, and thermodynamic characteristic assessments (Saravanan et al., 2014).

Liquid Crystal Applications

Derivatives of N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline, like 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups, are used in the synthesis of liquid crystals. These derivatives exhibit stable smectic B and A phases, with studies conducted on their liquid crystalline properties, including phase transitions, microscopic textures, and molecular dipole moments (Miyajima et al., 1995).

Chemical Synthesis and Structural Elaboration

The compound's derivatives are essential in chemical synthesis and structural elaboration. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation with optional site selectivity, illustrating the compound's role in organometallic reagents mediated functionalization (Leroux et al., 2003).

Propriétés

IUPAC Name |

N-[4-(2,4-dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2F3NO/c18-13-6-7-16(15(19)11-13)24-9-2-1-8-23-14-5-3-4-12(10-14)17(20,21)22/h3-7,10-11,23H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABCIRIHVUYRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,4-Dichlorophenoxy)butyl]-3-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

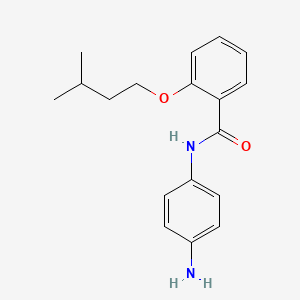

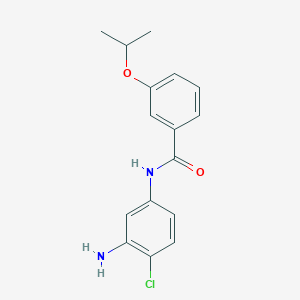

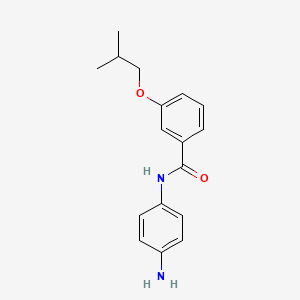

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)